molecular formula C38H46O10 B1605449 Gibberellin A4 mixture with Gibberellin A7 CAS No. 8030-53-3

Gibberellin A4 mixture with Gibberellin A7

Cat. No. B1605449
CAS RN: 8030-53-3
M. Wt: 662.8 g/mol
InChI Key: VLCYCUFDXXZIOY-ZFGAUFRASA-N
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Description

Gibberellins A4/A7 is a mixture of Gibberellin A4 and Gibberellin A7 . These compounds belong to the gibberellin family, which are endogenous plant growth regulators. Here are the key points:



  • Gibberellin A4 :

    • Promotes internode elongation in plants.

    • Breaks certain dormancies in seeds.

    • Acts as a cell growth and elongation promoter .



  • Gibberellin A7 :

    • Works in conjunction with A4 to achieve similar effects.





Synthesis Analysis

The synthesis of Gibberellin A4 and A7 involves complex biochemical pathways within plants. Researchers have studied the biosynthetic pathways and enzymatic reactions involved, but the details are beyond the scope of this analysis.



Molecular Structure Analysis


  • Chemical Formula : C₃₈H₄₆O₁₀

  • Molecular Weight : 662.77 g/mol

  • CAS Number : 8030-53-3

  • Structure : The molecular structure consists of fused rings and functional groups. It’s essential for the biological activity of gibberellins.



Chemical Reactions Analysis


  • Activation of Seed Germination : Gibberellins A4/A7 play a crucial role in breaking seed dormancy, allowing germination to occur.

  • Stem Elongation : These compounds stimulate cell division and elongation in plant stems, leading to increased height.



Physical And Chemical Properties Analysis


  • Solubility : Gibberellins A4/A7 are soluble in DMSO and ethanol but insoluble in water.

  • Storage : Store at -20°C as a powder or aliquot stock solutions to avoid freeze-thaw cycles.


Safety And Hazards


  • Safety : Gibberellins are generally safe for research use. However, follow proper handling procedures.

  • Hazards : No significant hazards reported, but standard lab safety precautions apply.


Future Directions


  • Investigate specific target genes influenced by Gibberellins A4/A7.

  • Explore their potential applications in agriculture, horticulture, and crop yield enhancement.


properties

IUPAC Name

(1R,2R,5S,8R,9S,10R,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid;(1R,2R,5S,8R,9S,10R,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O5.C19H22O5/c2*1-9-7-18-8-10(9)3-4-11(18)19-6-5-12(20)17(2,16(23)24-19)14(19)13(18)15(21)22/h10-14,20H,1,3-8H2,2H3,(H,21,22);5-6,10-14,20H,1,3-4,7-8H2,2H3,(H,21,22)/t2*10-,11+,12-,13+,14+,17+,18-,19+/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCYCUFDXXZIOY-ZFGAUFRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O.CC12C(C=CC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@H](CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@@H](C4)C(=C)C5)C(=O)O)OC2=O)O.C[C@@]12[C@H](C=C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@@H](C4)C(=C)C5)C(=O)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R,5S,8R,9S,10R,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid;(1R,2R,5S,8R,9S,10R,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid

CAS RN

8030-53-3
Record name Gibberellin A4 mixture with Gibberellin A7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008030533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gibb-3-ene-1,10-dicarboxylic acid, 2,4a-dihydroxy-1-methyl-8-methylene-, 1,4a-lactone, (1α,2β,4aα,4bβ,10β)-, mixt. with (1α,2β,4aα,4bβ,10β)-2,4a-dihydroxy-1-methyl-8-methylenegibbane-1,10-dicarboxylic acid 1,4a-lactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gibberellin A4 mixture with Gibberellin A7
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Gibberellin A4 mixture with Gibberellin A7
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Gibberellin A4 mixture with Gibberellin A7
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Gibberellin A4 mixture with Gibberellin A7
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Gibberellin A4 mixture with Gibberellin A7
Reactant of Route 6
Gibberellin A4 mixture with Gibberellin A7

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